Product packaging for Benzylcarbamic Acid Biphenyl-3-yl Ester(Cat. No.:)

Benzylcarbamic Acid Biphenyl-3-yl Ester

Cat. No.: B10847039
M. Wt: 303.4 g/mol
InChI Key: OSVRGOZPWLNARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzylcarbamic Acid Biphenyl-3-yl Ester is a research compound belonging to a class of O-arylcarbamates known as potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH) . FAAH is the primary enzyme responsible for the breakdown of endogenous fatty acid amides, such as the endocannabinoid anandamide . By inhibiting FAAH, this class of compounds elevates the levels of these signaling molecules, providing a valuable tool for researching the endocannabinoid system's role in physiological and pathological processes . Compounds with the biphenyl-3-yl ester scaffold are recognized for their high inhibitory potency against FAAH. Their mechanism involves carbamoylation of the enzyme's active site serine nucleophile, leading to sustained blockade of its hydrolytic activity . The benzyl substituent on the carbamate nitrogen is explored in structure-activity relationship (SAR) studies to investigate how steric hindrance and lipophilicity influence both the compound's potency and its metabolic stability in biological systems like plasma and liver fractions . Researchers utilize such FAAH inhibitors to probe potential therapeutic applications in preclinical models, including the study of neuropathic pain , inflammatory conditions , and substance use disorders . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17NO2 B10847039 Benzylcarbamic Acid Biphenyl-3-yl Ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

(3-phenylphenyl) N-benzylcarbamate

InChI

InChI=1S/C20H17NO2/c22-20(21-15-16-8-3-1-4-9-16)23-19-13-7-12-18(14-19)17-10-5-2-6-11-17/h1-14H,15H2,(H,21,22)

InChI Key

OSVRGOZPWLNARR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)OC2=CC=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemo Diversification Strategies for Benzylcarbamic Acid Biphenyl 3 Yl Ester Analogues

Established Synthetic Pathways for O-Biphenyl-3-yl Carbamates

The creation of O-biphenyl-3-yl carbamates, including the title compound, relies on well-established organic reactions. The primary approaches involve the reaction of a biphenyl-3-ol derivative with an appropriate isocyanate or the use of activating agents like carbonyldiimidazole.

Strategic Design of Precursor Molecules for Benzylcarbamic Acid Biphenyl-3-yl Ester Synthesis

The synthesis of this compound necessitates the careful design and preparation of precursor molecules. A key intermediate is biphenyl-3-ol. This precursor can be synthesized through various methods, including the Suzuki cross-coupling reaction, which allows for the joining of two aryl groups. nih.govrsc.org For instance, 3-hydroxyphenylboronic acid can be coupled with a suitable aryl halide to construct the biphenyl (B1667301) scaffold. scispace.com The choice of starting materials and protecting groups is critical to ensure the desired substitution pattern on the biphenyl core.

Carbonyldiimidazole-Mediated Esterification and Related Approaches

One effective method for forming the carbamate (B1207046) linkage is through the use of 1,1'-carbonyldiimidazole (B1668759) (CDI). This reagent activates a carboxylic acid or an alcohol for subsequent reaction. In the context of carbamate synthesis, CDI can react with an alcohol, such as biphenyl-3-ol, to form an imidazole-1-carboxylate intermediate. This activated intermediate then readily reacts with an amine, in this case, benzylamine, to yield the desired this compound. This method is valued for its mild reaction conditions and high yields. rsc.orgescholarship.org

Isocyanate Addition Methodologies in Biphenyl Carbamic Acid Ester Synthesis

A widely employed and direct method for the synthesis of carbamates is the addition of an isocyanate to an alcohol. nih.govescholarship.org In the case of this compound, the synthesis would involve the reaction of biphenyl-3-ol with benzyl (B1604629) isocyanate. This reaction is typically carried out in an inert solvent and may be catalyzed by a base, such as triethylamine (B128534). nih.govorgsyn.org The versatility of this method allows for the preparation of a wide array of carbamate derivatives by simply varying the isocyanate reactant. nih.gov For example, cyclohexyl isocyanate is frequently used to produce related FAAH inhibitors. nih.gov

Advanced Cross-Coupling Techniques in Biphenyl Moiety Construction

The biphenyl core is a fundamental structural motif in many pharmacologically active molecules. arabjchem.org Advanced cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are instrumental in its construction, offering a powerful tool for creating carbon-carbon bonds between aryl groups.

Application of Suzuki Cross-Coupling for Biphenyl-3-yl Scaffolds

The Suzuki cross-coupling reaction is a cornerstone in the synthesis of biphenyl-3-yl scaffolds. nih.gov This palladium-catalyzed reaction involves the coupling of an arylboronic acid with an aryl halide or triflate. rsc.org For the synthesis of biphenyl-3-yl derivatives, a common strategy is to react a substituted phenylboronic acid, such as 3-carbamoylphenylboronic acid, with a functionalized aryl halide. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, and base, are optimized to achieve high yields and selectivity. nih.govrsc.org This method's tolerance of a wide range of functional groups makes it particularly suitable for the synthesis of complex molecules. rsc.org

Reactant 1Reactant 2Catalyst SystemProductReference
3-Carbamoylphenylboronic acidFunctionalized aryl halidePd(PPh₃)₄, Na₂CO₃Biphenyl derivative nih.gov
Arylboronic acidsAryl halidesPalladium catalyst, K₃PO₄Fluorinated biphenyls rsc.org
ArylboronateIodobenzeneCopper catalyst, phenanthrolineFluorinated biphenyls rsc.org

Chemo-Selective Functionalization of Biphenyl Subunits

Once the biphenyl scaffold is constructed, further functionalization is often required to introduce or modify specific chemical groups. Chemo-selective functionalization allows for the modification of one reactive site in the presence of others. For instance, a nitrile group on a biphenyl ring can direct meta-C-H olefination, acetoxylation, and iodination. nih.govescholarship.org This directed C-H activation provides a powerful method for modifying biphenyl compounds, as the nitrile group can be subsequently converted into other functional groups like amines, acids, or amides. nih.gov The use of specific ligands, such as substituted 2-pyridones, is crucial in controlling the regioselectivity of these transformations. nih.govescholarship.org This approach enables the synthesis of a diverse range of substituted biphenyls with precise control over the substitution pattern. researchgate.net

Targeted Chemical Modifications of this compound Scaffold

The core of diversifying the this compound scaffold lies in the strategic introduction of various substituents at three key positions: the nitrogen atom of the carbamate, the proximal phenyl ring, and the distal phenyl ring of the biphenyl moiety. These modifications allow for a comprehensive investigation of how steric and electronic properties influence the biological activity of the resulting analogues.

Exploration of N-Substituent Variabilities

The synthesis of N-substituted analogues of this compound typically involves the reaction of a substituted isocyanate with the corresponding biphenyl-3-ol derivative. This approach allows for the introduction of a wide array of alkyl and cycloalkyl groups on the nitrogen atom of the carbamate. For instance, the reaction of cyclohexyl isocyanate with the appropriate biphenyl-3-ol in the presence of a base like triethylamine (Et3N) in a solvent such as acetonitrile (B52724) (CH3CN) at reflux temperature yields the desired N-cyclohexyl carbamate. nih.gov The general synthetic route often starts from a protected phenol, which is then subjected to a Suzuki coupling reaction to form the biphenyl core, followed by deprotection and subsequent reaction with the isocyanate. nih.govscispace.com

Initial structure-activity relationship (SAR) studies have highlighted the importance of a lipophilic N-alkyl substituent for optimal activity. escholarship.org Modifications have included variations such as enclosing a heptyl chain in a 5- or 6-membered ring or introducing an N-naphthyl substituent to maintain or reduce lipophilicity while improving steric interactions. researchgate.net

Introduction of Substituents on the Proximal Phenyl Ring

The proximal phenyl ring, the one directly attached to the carbamate oxygen, offers another avenue for chemical diversification. The introduction of substituents at the ortho and para positions of this ring can modulate the electronic and steric features of the molecule. researchgate.net Research has shown that small polar groups, such as hydroxyl, hydroxymethyl, and amino groups, at the para position are generally well-tolerated and can even lead to slightly improved inhibitory potency compared to the unsubstituted parent compound. researchgate.net Conversely, introducing electron-withdrawing groups at positions conjugated with the carbamate group tends to result in less potent compounds, suggesting that the electronic effects on the carbamate group play a significant role in biological activity. researchgate.net

A key finding is the crucial role of a hydroxyl substituent on the proximal ring in influencing the distribution of these compounds. nih.gov For example, para- and meta-hydroxy derivatives, as well as para-hydroxymethyl derivatives, have been synthesized and studied. nih.gov The synthesis of these analogues often involves starting with a commercially available substituted phenol, which is then elaborated through a series of reactions, including protection, Suzuki coupling, and deprotection, before the final carbamoylation step. nih.gov

Functionalization of the Distal Phenyl Ring of the Biphenyl Moiety

The distal phenyl ring of the biphenyl moiety provides a rich canvas for introducing a wide range of functional groups to probe for specific interactions with biological targets. This has been a particularly fruitful area of investigation, leading to significant improvements in potency.

The introduction of substituents at the meta position (3'-position) of the distal phenyl ring has been shown to be particularly advantageous. scispace.comescholarship.org A variety of derivatives with substituents such as methyl, amino, and carbamoyl (B1232498) groups have been synthesized. scispace.com The 3'-carbamoyl derivative, in particular, demonstrated a noteworthy increase in potency, being an order of magnitude more potent than the parent compound. scispace.comresearchgate.netescholarship.org Quantitative structure-activity relationship (QSAR) analysis of a series of meta-substituted derivatives revealed a negative correlation between potency and lipophilicity, suggesting that smaller, more polar substituents are favored. scispace.comescholarship.org These smaller substituents are thought to engage in polar interactions within the binding pocket of the target enzyme. scispace.comresearchgate.netescholarship.org

The synthesis of these meta-substituted analogues is typically achieved through Suzuki coupling of a boronic acid or boronic ester bearing the desired substituent with the appropriate substituted phenyl bromide. nih.gov

In contrast to the meta position, substitutions at the para position (4'-position) of the distal phenyl ring have generally resulted in compounds with reduced activity compared to the unsubstituted parent compound. scispace.com One notable exception is the 4'-fluoro derivative, which retained comparable potency. scispace.com This suggests that the steric and electronic requirements at the para position are more stringent than at the meta position.

The following table summarizes the inhibitory potencies of some representative meta- and para-substituted derivatives:

Compound IDSubstituent PositionSubstituentInhibitory Potency (IC50, nM)
URB524UnsubstitutedH63 escholarship.org
4h3' (meta)MethylPotent as URB524 scispace.com
4j3' (meta)AminoPotent as URB524 scispace.com
URB597 (4i)3' (meta)Carbamoyl4.6 scispace.comresearchgate.netescholarship.org
4e4' (para)FluoroPotent as URB524 scispace.com

This table is based on data from cited research articles and is for illustrative purposes.

Purification and Isolation Techniques for High-Purity Compounds

The synthesis of this compound analogues invariably produces crude reaction mixtures containing the desired product, unreacted starting materials, byproducts, and residual catalysts. Therefore, robust purification and isolation techniques are essential to obtain compounds of high purity, which is a prerequisite for accurate biological evaluation.

Following the completion of a reaction, as monitored by techniques like UPLC-MS, the reaction mixture is typically worked up. This often involves an aqueous wash, such as with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl), followed by extraction of the organic phase with a suitable solvent like ethyl acetate (B1210297) (EtOAc). nih.gov The combined organic layers are then dried and concentrated under vacuum. nih.gov

The primary method for purifying the crude residue is flash chromatography on a silica (B1680970) gel (SiO2) column. nih.gov A gradient elution system, such as cyclohexane/ethyl acetate or methanol/dichloromethane, is commonly employed to separate the target compound from impurities. nih.gov The choice of eluent system is tailored to the polarity of the specific analogue being purified. In some cases, filtration through a pad of Celite is used to remove solid catalysts like palladium on carbon (Pd/C) before concentration and chromatographic purification. nih.gov The purity of the final compounds is often confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). escholarship.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of O Biphenyl 3 Yl Carbamates

Elucidation of Structural Determinants for Biological Activity in Benzylcarbamic Acid Biphenyl-3-yl Ester Analogues

The biological activity of this compound analogues is profoundly influenced by the substitution pattern on the biphenyl (B1667301) scaffold. nih.govnih.gov SAR studies have focused on modifying both the proximal phenyl ring (the one attached to the carbamate (B1207046) oxygen) and the distal phenyl ring. nih.govnih.gov For instance, in the development of peripherally restricted fatty acid amide hydrolase (FAAH) inhibitors, modifications to the biphenyl region of compounds like cyclohexylcarbamic acid 3'-carbamoyl-6-hydroxybiphenyl-3-yl ester (URB937) have been crucial. nih.govnih.gov

Research has shown that the presence and position of specific functional groups, such as carbamoyl (B1232498) and hydroxyl groups on the biphenyl rings, are key determinants of activity. nih.govnih.gov The goal of these studies is often to generate potent inhibitors with specific properties, such as being restricted to the periphery and unable to cross the blood-brain barrier. nih.govnih.gov This has led to the identification of compounds like cyclohexylcarbamic acid 3'-carbamoyl-5-hydroxybiphenyl-3-yl ester, which emerged as a highly potent brain-impermeant FAAH inhibitor. nih.gov The general structure of these dual modulators often consists of an O-biphenyl carbamate core linked to a piperazine (B1678402) moiety. researchgate.net

Impact of N-Terminal Group Variations on Inhibitory Potency and Selectivity

The nature of the substituent on the carbamate nitrogen (the N-terminal group) plays a significant role in modulating the inhibitory potency and selectivity of O-biphenyl-3-yl carbamates. nih.govbirmingham.ac.uk The carbamate moiety itself is a critical pharmacophore, engaging in covalent modification of the catalytic serine residue in target hydrolases. nih.govnih.gov

Variations in the N-terminal group can influence several factors:

Potency: The size and nature of the N-alkyl or N-aryl group can affect how well the inhibitor fits into the enzyme's active site.

Selectivity: Altering the N-terminal group can introduce or remove interactions with off-target proteins. For example, in a series of O-biphenyl carbamates designed as dual modulators for the dopamine (B1211576) D3 receptor and FAAH, modifications to the N-terminal piperazine-containing moiety were explored to balance affinities for the primary targets while ensuring selectivity against off-targets like the CB1 receptor. birmingham.ac.uknih.gov

Pharmacokinetics: The N-terminal group can influence the molecule's interaction with transporters. For example, a primary or secondary carbamoyl moiety was found to be a key determinant for interaction with the Abcg2 efflux transporter, which actively removes the inhibitor from the central nervous system. nih.gov

The following table illustrates the impact of N-terminal variations on the inhibitory activity of selected O-biphenyl carbamate analogues against FAAH.

CompoundN-Terminal GroupBiphenyl SubstitutionFAAH IC50 (nM)Reference
URB937 (Compound 3)Cyclohexyl3'-carbamoyl-6-hydroxyData Not Specified in Snippet nih.govnih.gov
Compound 35Cyclohexyl3'-carbamoyl-5-hydroxyData Not Specified in Snippet (noted as most potent) nih.gov
Compound 7dSecondary Carbamoyl MoietyNot SpecifiedData Not Specified in Snippet nih.gov
Compound 7eNot Specified (Abcg2 independent)Not SpecifiedData Not Specified in Snippet nih.gov

Correlation of Substituent Electronic and Steric Properties with Activity Profiles

The activity of O-biphenyl-3-yl carbamates is governed by a delicate interplay of electronic and steric factors. The carbamate group's electrophilicity is crucial for its mechanism of action, which involves the carbamoylation of a serine residue in the target enzyme. nih.gov

Studies have shown that introducing electron-withdrawing groups at positions conjugated with the carbamate can decrease inhibitory potency, suggesting that modulating the electronic properties of the carbamate group influences IC₅₀ values. nih.gov Conversely, small, electron-donating substituents at conjugated positions on the O-aryl moiety can enhance the hydrolytic stability of the carbamate group without negatively impacting FAAH inhibitory potency. nih.gov Steric hindrance near the reactive carbamate can also impede the necessary interaction with the enzyme's active site. researchgate.net

Lipophilicity, often expressed as logP, is a critical physicochemical property influencing the pharmacokinetic and pharmacodynamic profiles of carbamate inhibitors. mdpi.com In the context of O-biphenyl-3-yl carbamates, lipophilicity affects the molecule's ability to cross biological membranes and access the target enzyme. nih.govnih.gov

Peripheral, non-conjugated hydrophilic groups can be strategically introduced to favor FAAH recognition while helping to reduce oxidative metabolism in the liver. nih.govresearchgate.net The balance between lipophilicity and hydrophilicity is key. While sufficient lipophilicity is needed for membrane permeation, excessive lipophilicity can lead to poor solubility and non-specific binding. Intramolecular hydrogen bonds can also influence a molecule's lipophilicity and permeability by masking polar groups. researchgate.net For instance, increasing the lipophilicity in a parabolic function can affect the volume of distribution and absorption. mdpi.com

Hydrogen bonding is a fundamental interaction that contributes significantly to the binding affinity and specificity of carbamate inhibitors. The carbamate moiety itself is capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl and ester oxygens). nih.govacs.orgnih.gov

These interactions help to properly orient the inhibitor within the enzyme's active site before the covalent carbamoylation step occurs. nih.gov Computational studies on related proline-based carbamates have indicated that a positively charged hydrogen atom bonded to the carbamate nitrogen can be crucial for affinity, likely forming a hydrogen bond with the target protein. nih.gov The presence of hydroxyl groups on the biphenyl scaffold, as seen in potent inhibitors like URB937, also provides additional hydrogen bonding opportunities, further anchoring the ligand in the binding pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR models provide a mathematical framework to correlate the structural or physicochemical properties of a series of compounds with their biological activity. researchgate.net These predictive models are invaluable tools in medicinal chemistry for designing new, more potent molecules and for understanding the key features required for activity. birmingham.ac.uknih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of O-biphenyl carbamates. birmingham.ac.uknih.govnih.gov These models are used to understand the relationship between the 3D properties of the molecules and their observed biological activities. nih.govresearchgate.net

In a study on O-biphenyl carbamates as dual modulators of the FAAH and dopamine D3 receptors, a 3D-QSAR model was developed to rationalize an unexpected affinity for the CB1 receptor. birmingham.ac.uknih.gov These models generate contour maps that visualize the regions in 3D space where specific properties are predicted to influence activity:

Steric Fields: Indicate where bulky groups are favored or disfavored.

Electrostatic Fields: Show where positive or negative charges enhance or decrease activity.

By analyzing these maps, chemists can gain insights into the topology of the receptor's binding site and rationally design new analogues with improved potency and selectivity. nih.govresearchgate.net The development of reliable and predictive CoMFA and CoMSIA models, validated by high correlation coefficients (q² and r²), provides a powerful approach for the prospective design of novel inhibitors. nih.govresearchgate.net

Statistical Validation and Predictive Power of QSAR Equations

The reliability and predictive capability of a Quantitative Structure-Activity Relationship (QSAR) model are determined through rigorous statistical validation. For O-biphenyl-3-yl carbamates, particularly those acting as fatty acid amide hydrolase (FAAH) inhibitors, several 3D-QSAR models have been developed and validated to guide the synthesis of more potent compounds.

A crucial aspect of QSAR model validation is the assessment of its internal and external predictivity. Internal validation is often evaluated using the leave-one-out cross-validation correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust model with good predictive ability. For a series of 90 irreversible FAAH inhibitors with a piperazine-carboxamide scaffold, a 3D-QSAR/CoMSIA (Comparative Molecular Similarity Indices Analysis) study yielded a q² of 0.734, signifying a high degree of internal consistency and predictive power. nih.gov

External validation, which assesses the model's ability to predict the activity of compounds not included in the training set, is equally critical. The squared correlation coefficient (r²) between the observed and predicted activities for the test set is a key metric. In the aforementioned study, an r² of 0.966 was achieved, indicating excellent external predictive power. nih.gov Furthermore, to ensure the reliability of the predictive model, additional statistical parameters are considered. As proposed by Golbraikh and Tropsha, high q² and r² values alone are not sufficient. A reliable model should also satisfy other conditions, such as having the regression line of experimental versus predicted activity be as close as possible to the y = x line. nih.gov

Another study on 3-heterocycle-phenyl N-alkylcarbamates as FAAH inhibitors, which included a total of 99 compounds, also reported statistically significant 3D-QSAR models using both CoMSIA and GRID/GOLPE methods. nih.gov The external prediction correlation coefficient (R²pred) values were 0.732 and 0.760, respectively, further underscoring the potential of these models in the design of novel FAAH inhibitors. nih.gov

These validated QSAR models provide valuable insights into the structural requirements for potent FAAH inhibition by O-biphenyl-3-yl carbamates. The contour maps generated from these models highlight the regions where steric bulk, electrostatic interactions, and hydrogen bonding features can be modified to enhance biological activity.

Table 1: Statistical Validation Parameters for 3D-QSAR Models of FAAH Inhibitors

Model Type Number of Compounds R²pred Reference
3D-QSAR/CoMSIA 90 0.734 0.966 0.723 (r²m) nih.gov
3D-QSAR (CoMSIA) 99 - - 0.732 nih.gov

Note: q² = leave-one-out cross-validation correlation coefficient; r² = squared correlation coefficient for the test set; R²pred = external prediction correlation coefficient; r²m is a metric for external predictivity.

Rational Design Principles for Potency Optimization of this compound Derivatives

The insights gained from Structure-Activity Relationship (SAR) and QSAR studies provide a solid foundation for the rational design and optimization of this compound derivatives to enhance their potency, selectivity, and pharmacokinetic properties. The core principle lies in the strategic modification of different regions of the molecule to achieve favorable interactions with the target enzyme, such as FAAH.

Biphenyl Core Modifications: The biphenyl scaffold is a critical component of these carbamate inhibitors. SAR studies have shown that substitutions on both the proximal and distal phenyl rings significantly influence inhibitory potency. nih.gov For instance, the introduction of specific substituents can modulate the electronic properties and conformation of the biphenyl system, thereby affecting its binding to the active site of the enzyme.

In the context of peripherally restricted FAAH inhibitors, modifications to the biphenyl region are crucial for limiting central nervous system (CNS) penetration. nih.gov The presence of polar groups, such as a carbamoyl moiety, on the distal phenyl ring has been identified as a key determinant for interaction with efflux transporters like Abcg2, which actively extrude the compounds from the brain. nih.gov Progressive alkylation of this carbamoyl group can lead to increased brain penetration. nih.gov

Carbamate Moiety and Leaving Group: The carbamate group itself is a key functional element, often involved in the covalent modification of the target enzyme. The nature of the substituent on the carbamate nitrogen (the "leaving group") plays a significant role in the compound's reactivity and, consequently, its inhibitory potency. For O-biphenyl-3-yl carbamates, the choice of the N-alkyl or N-aryl substituent is a critical aspect of design.

Systematic Exploration of Substituents: A systematic approach to exploring a diverse range of substituents at various positions of the this compound scaffold is essential for potency optimization. This involves considering factors such as:

Steric hindrance: The size and shape of substituents can influence how the molecule fits into the binding pocket of the target enzyme.

Electronic effects: Electron-donating or electron-withdrawing groups can alter the reactivity of the carbamate and the binding affinity of the molecule.

For example, in a series of O-biphenyl carbamates designed as dual modulators of the dopamine D3 receptor and FAAH, a detailed SAR exploration helped to rationalize the structural features responsible for the desired activities and to identify strategies for designing more selective compounds. researchgate.netnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
O-biphenyl-3-yl carbamates

Mechanistic Elucidation of Biological Target Interactions and Enzyme Inhibition by Biphenyl Carbamates

Elucidation of Molecular Recognition Events Involving Benzylcarbamic Acid Biphenyl-3-yl Ester

The interaction between this compound and its biological targets is a complex process governed by molecular recognition. This process relies on the inhibitor's size, shape, lipophilicity, and electronic complementarity with the enzyme's binding cavity. nih.gov The O-biphenyl scaffold of these carbamate (B1207046) inhibitors is accommodated within a lipophilic region of the substrate-binding site. nih.gov This positioning allows the inhibitor to mimic the folded shape of the initial 10-12 carbon atoms of the arachidonyl moiety of anandamide (B1667382), a natural substrate for FAAH. nih.gov

Docking studies and molecular dynamics simulations have further illuminated these interactions. For instance, the biphenyl (B1667301) moiety of URB524, a related compound, can replace the arachidonyl chain of a known FAAH inhibitor, with the meta position of its distal phenyl ring pointing towards a hydrophilic ridge. escholarship.org In the case of the more potent m-carbamoyl derivative URB597, the carbamoyl (B1232498) group can form two hydrogen bonds: one as an acceptor with the hydroxyl group of Thr488 and another as a donor with the main chain carbonyl group of Leu192. escholarship.org These specific polar interactions with the enzyme's binding pocket contribute to the high inhibitory potency of these compounds. nih.govescholarship.org

Fatty Acid Amide Hydrolase (FAAH) Inhibition Mechanisms by O-Biphenyl-3-yl Carbamates

O-Biphenyl-3-yl carbamates, including this compound, are known to inhibit FAAH through a covalent, irreversible mechanism. nih.govnih.gov This inhibition involves the carbamylation of a key serine residue within the enzyme's active site. nih.govnih.gov The general mechanism posits that once the carbamate group is positioned near the catalytic residue of the serine hydrolase, it undergoes a nucleophilic attack, leading to the deactivation of the enzyme. nih.gov

Detailed Investigation of Catalytic Triad (B1167595) Interactions (Ser217, Ser241, Lys142)

FAAH belongs to the amidase signature class of enzymes, which possess an unconventional Ser-Ser-Lys catalytic triad, identified in FAAH as Ser241, Ser217, and Lys142. nih.govnih.gov This triad is crucial for the enzyme's catalytic activity. The catalytic mechanism begins with the nucleophilic attack of the catalytic Ser241 residue on the carbonyl group of the substrate, forming a tetrahedral intermediate. nih.gov

Lys142 functions as a general base, activating the Ser241 nucleophile, and also as an acid to protonate the leaving group. nih.gov Ser217 acts as a bridge, mediating the proton transfer between Lys142 and Ser241. nih.govpku.edu.cn Site-directed mutagenesis studies have confirmed the distinct and cooperative roles of each residue in the triad. nih.gov Mutation of any of these residues severely diminishes the enzyme's amidase activity. nih.gov

Characterization of the Substrate-Binding Site Accommodation

The substrate-binding site of FAAH is a complex region that accommodates the biphenyl carbamate inhibitors. The O-biphenyl scaffold fits within a lipophilic area of this site. nih.gov This binding pocket is adjacent to a cytosolic port that allows for the exit of the leaving group after substrate hydrolysis. researchgate.net An acyl-chain binding cavity also contributes to the proper positioning of the substrate for catalysis. researchgate.net

The folded conformation of the inhibitors mimics the natural substrate, anandamide. nih.gov The distal phenyl ring of the inhibitor, particularly when substituted with small polar groups at the meta position, can engage in polar interactions with a hydrophilic section of a narrow channel that points towards the membrane-associated side of the enzyme. nih.govescholarship.org This interaction significantly enhances the inhibitory potency. nih.gov

Role of Carbamate Group Reactivity in Enzyme Inactivation

The reactivity of the carbamate group is a critical determinant of the inhibitory activity of O-biphenyl-3-yl carbamates. nih.gov The electrophilicity of the carbamate influences its chemical stability and its rate of reaction with the catalytic serine residue. nih.gov The inhibition mechanism involves the carbamylation of the active site Ser241 nucleophile, with the O-biaryl group acting as the leaving group. nih.gov This covalent modification leads to the irreversible inactivation of the enzyme. nih.govnih.gov

Studies have shown that introducing electron-donating substituents on the O-aryl moiety can increase the hydrolytic stability of the carbamate group without compromising its FAAH inhibitory potency. nih.gov This balance between reactivity and recognition is crucial for designing effective and stable FAAH inhibitors. escholarship.org

Specificity Profiling Against Related Lipid Hydrolases

While O-biphenyl-3-yl carbamates are potent FAAH inhibitors, their selectivity against other related lipid hydrolases, such as monoacylglycerol lipase (B570770) (MAGL), is a key aspect of their pharmacological profile.

Differentiation from Monoacylglycerol Lipase (MAGL) Inhibition

FAAH and MAGL are the primary enzymes responsible for the degradation of the endocannabinoids anandamide and 2-arachidonoylglycerol, respectively. nih.govresearchgate.net While both are serine hydrolases, selective inhibition is often desired for therapeutic applications. nih.gov Some carbamate-based inhibitors have been developed that show selectivity for FAAH over MAGL. researchgate.net For instance, while some hexafluoroisopropyl carbamates with specific linkers act as selective MAGL inhibitors, others with different linker lengths exhibit dual inhibition of both FAAH and MAGL. nih.gov The structural features of the inhibitor, including the nature of the leaving group and substituents on the carbamate, play a crucial role in determining its selectivity profile. researchgate.netnih.gov

Investigation of Non-Covalent Binding Interactions

The interaction between biphenyl carbamates and their target enzyme, FAAH, involves critical non-covalent binding interactions that contribute to their inhibitory potency. escholarship.orgnih.gov Docking studies and molecular dynamics simulations have provided insights into how these inhibitors fit within the enzyme's active site. escholarship.orgnih.gov

The O-biphenyl portion of the carbamate inhibitor is accommodated within a lipophilic region of the FAAH substrate-binding pocket. escholarship.orgnih.gov This positioning allows the inhibitor to mimic the conformation of the natural substrate, anandamide. nih.gov

Furthermore, specific non-covalent interactions, such as hydrogen bonds, play a crucial role. For instance, in the case of the related compound URB597, the carbamoyl group can act as both a hydrogen bond acceptor and donor with amino acid residues within the active site. escholarship.org Specifically, it can form a hydrogen bond with the hydroxyl group of threonine and the main chain carbonyl group of leucine. escholarship.org These polar interactions within a narrow channel of the enzyme are thought to be significant for the high potency of these inhibitors. escholarship.orgnih.gov Structure-activity relationship studies have shown that small, polar substituents on the distal phenyl ring can enhance inhibitory activity, further highlighting the importance of these non-covalent interactions. escholarship.orgnih.gov

Computational Chemistry and Advanced Molecular Modeling of Benzylcarbamic Acid Biphenyl 3 Yl Ester Ligand Target Systems

Molecular Docking Studies for Ligand-Enzyme Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For Benzylcarbamic Acid Biphenyl-3-yl Ester, these studies are instrumental in understanding its interaction with the FAAH active site.

Analysis of Preferential Binding Orientations within FAAH Active Site

Molecular docking simulations of carbamate (B1207046) inhibitors, such as this compound, within the FAAH active site have revealed crucial binding orientations. The O-biphenyl scaffold of these inhibitors is accommodated within a lipophilic region of the substrate-binding site. researchgate.net This orientation allows the biphenyl (B1667301) moiety to mimic the arachidonoyl chain of anandamide (B1667382), a natural substrate for FAAH. researchgate.net

Initial modeling studies of related O-biaryl carbamate inhibitors proposed a binding mode where the biphenyl group occupies the acyl chain binding channel of FAAH. nih.gov However, subsequent biochemical evidence has suggested an alternative orientation where the O-biaryl group is positioned in the cytoplasmic access channel of the enzyme. nih.gov This places the carbamate group in proximity to the catalytic serine residue (Ser241), facilitating covalent modification. nih.gov For this compound, the benzyl (B1604629) group attached to the carbamate nitrogen would likely be positioned to interact with hydrophobic pockets within the active site, further stabilizing the complex.

Identification of Key Residue Interactions and Hydrogen Bonding Networks

The stability of the this compound-FAAH complex is dictated by a network of interactions with key amino acid residues in the active site. The primary mechanism of inhibition by carbamates involves the covalent carbamylation of the catalytic serine residue, Ser241. nih.govnih.gov This irreversible reaction effectively inactivates the enzyme.

Beyond this covalent bond, non-covalent interactions play a significant role in the initial binding and orientation of the inhibitor. Hydrogen bonds are critical for the stabilization of the inhibitor within the active site. The carbamate NH group can form a hydrogen bond with the backbone of Met191, contributing to binding affinity and selectivity. nih.gov The oxygen of the carbamoyl (B1232498) group can also interact with Trp531 via a hydrogen bond. mdpi.com Furthermore, residues within the oxyanion hole, including Ile238, Gly239, and Gly240, can form hydrogen bonds with the inhibitor. mdpi.com

The biphenyl moiety of the inhibitor engages in hydrophobic and van der Waals interactions with residues lining the acyl chain-binding pocket, such as Leu404, Phe192, Leu401, Gly485, and Met495. mdpi.com Pi-sigma and pi-alkyl interactions are also observed, further anchoring the inhibitor in the active site. mdpi.com

Interaction Type Interacting Residues in FAAH Contributing Moiety of this compound
Covalent BondingSer241Carbamate Carbonyl
Hydrogen BondingMet191, Trp531, Ile238, Gly239, Gly240Carbamate NH and Carbonyl Oxygen
Hydrophobic InteractionsLeu404, Phe192, Leu401, Gly485, Met495Biphenyl and Benzyl Groups
Pi-InteractionsPhe192Biphenyl and Benzyl Rings

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its conformational flexibility and the stability of the binding interactions over time.

Conformational Adaptations of the Biphenyl Moiety

A key aspect revealed by MD simulations is the conformational adaptation of the biphenyl moiety within the FAAH active site. The two phenyl rings of the biphenyl group are not coplanar and can rotate relative to each other. This torsional flexibility allows the inhibitor to adopt an optimal conformation that maximizes its interactions with the hydrophobic pocket. The ability of the biphenyl moiety to adopt a folded or twisted conformation is thought to mimic the shape of the natural substrate, anandamide, within the binding site. researchgate.net This conformational adaptability is a critical determinant of the high affinity of O-biphenyl-3-yl carbamates for FAAH.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Mechanistic Insights

QM/MM methods offer a powerful tool to study the chemical reactions occurring within the enzyme's active site with high accuracy. In these approaches, the region where bond-breaking and bond-forming events occur (the QM region, e.g., the inhibitor and key catalytic residues) is treated with quantum mechanics, while the rest of the protein and solvent (the MM region) is described using classical molecular mechanics. mdpi.com

For the interaction of this compound with FAAH, QM/MM studies are essential for elucidating the mechanism of covalent inhibition. These calculations can model the carbamylation of Ser241 by the carbamate inhibitor. nih.gov The studies show that the reaction proceeds through a nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the carbamate. nih.gov

QM/MM simulations have also been employed to investigate the reactivation (decarbamoylation) of the inhibited enzyme. nih.gov These studies have shown that for inhibitors like the related compound URB597, the energy barrier for the hydrolysis of the carbamoyl-serine adduct is significantly high, which is consistent with irreversible or very slowly reversible inhibition. nih.gov This resistance to hydrolysis is due to the carbamic group preventing the efficient stabilization of the transition states required for the reaction. nih.gov These mechanistic insights are invaluable for the design of inhibitors with desired properties, such as specific potencies and durations of action.

Free Energy Perturbation and Linear Interaction Energy (LIE) Calculations

Predicting the binding affinity of a ligand to its target is a central goal of computational drug design. Methods like Free Energy Perturbation (FEP) and Linear Interaction Energy (LIE) provide a framework for calculating the free energy of binding (ΔG_bind), which is directly related to the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

For the class of biphenyl-3-yl alkylcarbamates, which includes this compound, LIE calculations have been successfully applied. nih.gov The LIE method is a computationally efficient approach that estimates the binding free energy based on the differences in the van der Waals and electrostatic interaction energies of the ligand with its surroundings (solvent and protein) between the bound and unbound states.

A notable study developed a robust QSAR model for a series of FAAH inhibitors based on the estimation of binding propensity using the Water/Chloroform solvation free energy difference (ΔG_w/c) and the Scaled Generalized Born (SGB)-LIE method. nih.gov This model proved sufficiently accurate to support the rational design of new FAAH inhibitors, including this compound (designated as compound 4l in the study). nih.gov The success of this LIE-based QSAR model underscores the importance of complex stereoelectronic complementarity in determining the inhibitory potency of these compounds. nih.gov It effectively ruled out an earlier hypothesis that the biphenyl nucleus simply acts as a mimic of the fatty acyl chain of FAAH substrates. nih.gov

Table 1: Application of LIE in FAAH Inhibitor Design

Computational Method Application Key Finding Reference
SGB-LIE Development of a QSAR model to predict binding affinity. Provided a robust and accurate model that aided in the rational design of new FAAH inhibitors, including this compound. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational tools used to identify and optimize novel bioactive molecules. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target.

For FAAH inhibitors, pharmacophore models have been developed based on the structures of known potent inhibitors like URB597 and the crystal structure of the enzyme. escholarship.orgescholarship.org These models typically feature a hydrophobic region to accommodate the biphenyl moiety and specific locations for hydrogen bond interactions. nih.gov The O-biphenyl scaffold of inhibitors like this compound fits well within a lipophilic channel in the FAAH binding site, where its folded conformation is thought to mimic the arachidonyl chain of the natural substrate anandamide. escholarship.orgnih.gov

Molecular docking simulations, a form of structure-based virtual screening, have been used extensively to predict the binding poses of this class of inhibitors within the FAAH active site. escholarship.org These studies have revealed how the biphenyl moiety can occupy the hydrophobic "acyl chain binding" channel and how substituents on the distal phenyl ring can form specific polar interactions, thereby influencing binding affinity and selectivity. escholarship.orgnih.gov For example, modeling studies on the related compound URB524 showed its biphenyl group could readily replace the arachidonyl chain of a substrate analog. escholarship.org Although this compound itself was a product of rational synthesis based on SAR, the principles of pharmacophore modeling and virtual screening are fundamental to the discovery process for this entire class of FAAH inhibitors. nih.gov

Table 2: Compound Names

Compound Name
This compound
Cyclohexylcarbamic acid 3′-carbamoylbiphenyl-3-yl ester
Cyclohexylcarbamic acid biphenyl-3-yl ester
Anandamide
URB524
URB597
Serine

Advanced Spectroscopic and Chromatographic Techniques for Elucidating Structure Function Relationships in Biphenyl Carbamate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including biphenyl (B1667301) carbamates. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the primary structural elucidation of Benzylcarbamic acid biphenyl-3-yl ester and its derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each proton. For this compound, the spectrum would exhibit characteristic signals for the benzyl (B1604629) and biphenyl protons. A reported ¹H NMR spectrum in CDCl₃ shows a doublet for the benzylic protons (CH₂) at approximately 4.49 ppm and a broad singlet for the NH proton around 5.38 ppm. nih.gov The aromatic region, typically between 7.12 and 7.49 ppm, is complex due to the overlapping signals of the eleven protons from the biphenyl and benzyl groups. nih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm) Notes
Carbonyl (C=O)154 - 174Downfield shift due to electronegative oxygen and nitrogen atoms.
Biphenyl C-O145 - 155Carbon attached to the ester oxygen.
Aromatic CH110 - 140Multiple signals for the biphenyl and benzyl rings.
Aromatic C-C130 - 145Quaternary carbons in the biphenyl system.
Benzyl CH₂~67Aliphatic carbon attached to nitrogen.

Note: These are predicted values based on analogous compounds and general chemical shift trends.

To resolve spectral overlap and elucidate the three-dimensional structure, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton couplings through bonds. youtube.com For this compound, cross-peaks would be expected between the NH proton and the benzylic CH₂ protons, confirming their connectivity. Within the aromatic regions, COSY would help to trace the connectivity of protons within each phenyl ring of the biphenyl and benzyl moieties, aiding in their specific assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining spatial proximity between protons that are not necessarily connected through bonds. youtube.com This technique can provide insights into the preferred conformation of the molecule in solution. For instance, NOE cross-peaks between specific protons of the benzyl group and protons on one of the biphenyl rings would indicate a folded conformation where these groups are close in space. The presence or absence of such correlations is vital for understanding how the molecule might fit into a biological target like an enzyme's active site.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This is particularly useful for confirming the molecular weight of the parent compound. For this compound (M.W. = 317.37 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak at m/z 318.4 [M+H]⁺. By employing tandem mass spectrometry (MS/MS) with ESI, controlled fragmentation can be induced. A likely fragmentation pathway for the protonated molecule would involve the cleavage of the carbamate (B1207046) bond, potentially leading to the formation of a benzyl isocyanate cation or a biphenyl-3-ol cation, providing further structural confirmation.

Interactive Data Table: Expected ESI-MS Fragmentation of this compound

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
318.4 [M+H]⁺171.1C₇H₇NOBiphenyl-3-ol
318.4 [M+H]⁺134.1C₁₂H₁₀OBenzyl isocyanate
318.4 [M+H]⁺91.1C₁₃H₁₁NO₂Tropylium ion (from benzyl group)

Note: These are predicted fragmentation patterns based on the general behavior of carbamates in ESI-MS.

Electron Impact (EI) is a hard ionization technique that results in extensive fragmentation, providing a detailed fingerprint of the molecule. The EI-MS of this compound shows a molecular ion peak (M⁺) at m/z 303, which is inconsistent with the expected molecular weight of 317.37. This suggests that the reported data may correspond to a different but related compound, or there may be an error in the source. Assuming the related structure of N-benzyl-O-phenyl carbamate, the fragmentation pattern would be informative. A common fragmentation pathway for carbamates under EI is the cleavage of the C-O bond, which for this compound would lead to a biphenyl-3-oxy radical and a benzylaminocarbonyl cation. Another significant fragmentation is often the loss of the benzyl group, leading to a biphenyl-3-yl carbamate radical cation. The base peak at m/z 170 in the reported spectrum of a related compound suggests the formation of the biphenyl-3-ol radical cation, which is a stable fragment. nih.gov

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would display several key absorption bands.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-HStretching3400 - 3200 (moderate, sharp)
Aromatic C-HStretching3100 - 3000 (weak to moderate)
Aliphatic C-H (CH₂)Stretching2950 - 2850 (weak to moderate)
Carbonyl (C=O)Stretching1730 - 1700 (strong, sharp)
Aromatic C=CStretching1600 - 1450 (moderate, multiple bands)
C-O (ester)Stretching1300 - 1150 (strong)
C-NStretching1250 - 1000 (moderate)

The presence of a strong absorption band around 1730-1700 cm⁻¹ is a clear indicator of the carbonyl group in the carbamate ester linkage. The N-H stretching vibration, appearing as a sharp peak in the region of 3400-3200 cm⁻¹, would confirm the secondary amide nature of the carbamate. The aromatic C-H stretching bands above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1450 cm⁻¹ region would confirm the presence of the phenyl rings. The strong C-O stretching vibration of the ester group would be expected in the 1300-1150 cm⁻¹ range. uobabylon.edu.iqlibretexts.orgorgchemboulder.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the research and development of biphenyl carbamate derivatives. Its primary applications in this field are the verification of compound purity and the establishment of reliable analytical methods for quantitative analysis in various biological matrices.

Method development in HPLC for biphenyl carbamates often involves reversed-phase chromatography, utilizing columns such as C18. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, often delivered in a gradient to ensure the effective separation of compounds with a range of polarities. A validated HPLC method can be used to rapidly quantify biphenyls and their metabolites in various samples. researchgate.netscielo.br For example, a simple, rapid, and precise reversed-phase HPLC method has been optimized and validated for quantifying biphenyls and their metabolites in culture mediums, using a Luna C18 column with an isocratic mobile phase of water and acetonitrile (30/70, v/v) and UV detection at 254 nm. researchgate.net

Furthermore, HPLC methods are crucial for studying the chemical and metabolic stability of biphenyl carbamates. For instance, the stability of a series of alkylcarbamic acid biphenyl-3-yl esters has been evaluated in rat plasma and liver S9 fractions using an LC-MS system, which couples the separation power of HPLC with the sensitive detection of mass spectrometry. nih.gov These studies are vital for understanding the pharmacokinetic properties of these compounds and how structural modifications can influence their stability and, consequently, their in vivo efficacy. researchgate.net

Interactive Table: HPLC Conditions for Biphenyl Derivative Analysis

Parameter Condition
Column Reversed-phase C18
Mobile Phase Water/Acetonitrile or Water/Methanol
Elution Isocratic or Gradient
Detection UV (e.g., 254 nm) or Mass Spectrometry

| Application | Purity assessment, quantitative analysis, stability studies |

X-ray Crystallography for Ligand-Bound Protein Structures

X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional view of how a ligand, such as a biphenyl carbamate inhibitor, binds to its protein target. ucsf.edu This structural information is invaluable for understanding the molecular basis of inhibition and for guiding the design of new inhibitors with improved potency and selectivity. While a crystal structure for "this compound" specifically is not publicly available, the principles of its application can be understood from studies on related biphenyl carbamate inhibitors complexed with their target enzyme, Fatty Acid Amide Hydrolase (FAAH).

The ability of X-ray crystallography to provide detailed information about the interactions between proteins and small molecules is unsurpassed. nih.gov Docking studies and molecular dynamics simulations, which are often guided by and validated with X-ray crystal structures, have been instrumental in elucidating the binding mode of O-biphenyl carbamate inhibitors within the active site of FAAH. nih.govscispace.com These studies have revealed that the O-biphenyl scaffold of these inhibitors can be accommodated within a lipophilic region of the substrate-binding site. nih.govscispace.com The folded shape of the inhibitor mimics the natural substrates of FAAH, such as anandamide (B1667382). nih.govscispace.com

For example, molecular modeling based on the crystal structure of FAAH has shown that substituents on the distal phenyl ring of cyclohexylcarbamic acid biphenyl-3-yl ester derivatives can form specific interactions with the enzyme. nih.govescholarship.org Small polar groups in the meta position, for instance, can form hydrogen bonds with amino acid residues in a polar channel of the enzyme, a finding that explains the significantly improved inhibitory potency of compounds like the m-carbamoyl derivative URB597. nih.govescholarship.org This level of detail allows researchers to understand why certain structural modifications lead to enhanced activity, a cornerstone of structure-based drug design.

The process of obtaining a ligand-bound protein structure via X-ray crystallography involves several steps: purifying the protein, growing high-quality crystals of the protein, soaking the crystals with the ligand (or co-crystallizing the protein and ligand), collecting X-ray diffraction data, and then solving and refining the structure. youtube.com The resulting electron density map allows for the precise placement of the ligand within the protein's binding pocket, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov This information is critical for optimizing the pharmacodynamic and pharmacokinetic properties of this class of compounds. nih.govescholarship.org

Emerging Research Applications and Future Trajectories in the Field of Biphenyl Carbamic Acid Esters

Development of Benzylcarbamic Acid Biphenyl-3-yl Ester Analogues as Molecular Probes

Analogues of this compound are instrumental in molecular biology and pharmacology as molecular probes. These tools are designed to investigate the function and structure of biological targets, such as enzymes and receptors. A significant area of this research has been the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH), an enzyme that breaks down endocannabinoids.

Structure-activity relationship (SAR) studies are fundamental to the development of these probes. nih.govnih.gov By systematically modifying the biphenyl (B1667301) and carbamate (B1207046) portions of the lead compound, researchers can determine which chemical features are crucial for potent and selective interaction with the target. For example, SAR studies on O-biphenyl-3-yl carbamates have led to the identification of highly potent and peripherally restricted FAAH inhibitors. nih.govnih.gov These studies explore how substitutions on the two phenyl rings of the biphenyl core influence the compound's ability to inhibit FAAH. The insights gained from these analogues are critical for mapping the active site of the enzyme and understanding the molecular basis of its activity.

Strategies for Modulating the Pharmacodynamic Properties of Biphenyl Carbamate Inhibitors

Modulating the pharmacodynamic properties—the effects of a compound on the body—is a key objective in medicinal chemistry. For biphenyl carbamate inhibitors, several strategies are employed to fine-tune their activity. These strategies often emerge from detailed SAR studies that correlate structural changes with biological outcomes.

One primary strategy involves altering the substituents on the biphenyl rings. For instance, the introduction of specific groups, such as carbamoyl (B1232498) and hydroxyl moieties, at particular positions can dramatically change the inhibitory potency and selectivity of the compound. nih.gov Research has shown that focusing on these groups in the distal and proximal phenyl rings of the biphenyl scaffold can generate new series of inhibitors with desired properties, such as restricted access to the central nervous system (CNS). nih.gov

Another approach is the stereoselective synthesis of enantiomers. The three-dimensional arrangement of atoms in a molecule can significantly impact its interaction with biological targets. Studies on related carbamate compounds have shown that individual enantiomers can exhibit different pharmacokinetic and pharmacodynamic profiles. nih.gov This suggests that the anticonvulsant activity of certain carbamates might stem from multiple mechanisms of action, a property that can be dissected by studying the pure enantiomers. nih.gov

These strategic modifications allow for the rational design of biphenyl carbamate inhibitors with optimized efficacy and a reduced potential for off-target effects.

Research into Peripherally Restricted Biphenyl Carbamate Analogues

A significant thrust in the field is the development of peripherally restricted inhibitors, which are compounds designed to act on targets outside of the brain and spinal cord. This is particularly important for targets like FAAH, where peripheral inhibition can produce therapeutic effects, such as pain relief, without the psychoactive side effects associated with CNS activity. nih.gov

The compound URB937 is a key example of a peripherally restricted FAAH inhibitor derived from the biphenyl carbamate scaffold. nih.govnih.gov Despite its inability to enter the CNS, it produces significant antinociceptive effects by inhibiting FAAH in peripheral tissues. nih.gov This enhances the signaling of the endocannabinoid anandamide (B1667382) at CB1 cannabinoid receptors on sensory nerves. nih.gov

The peripheral restriction of many biphenyl carbamate analogues is not due to an inherent inability to cross the blood-brain barrier, but rather to their interaction with efflux transporters. These are proteins that actively pump substances out of the CNS. Genetic and pharmacological studies have identified the ATP-binding cassette (ABC) transporter Abcg2 as the primary efflux pump responsible for extruding compounds like URB937 from the brain. nih.govnih.gov

Further research has explored how to leverage these interactions. For example, sulfate (B86663) conjugation of a hydroxyl group on the biphenyl scaffold can increase a compound's affinity for Abcg2, thereby enhancing its peripheral restriction. nih.gov This strategy is based on the knowledge that phenolsulfotransferases, enzymes that add sulfate groups, are co-localized with Abcg2 in tissues like the intestinal epithelium and the blood-brain barrier. nih.gov

Based on extensive SAR studies, clear design principles have emerged for creating biphenyl carbamate analogues with limited CNS penetration. The research highlights two critical structural features:

A hydroxyl group on the proximal phenyl ring: The introduction of a hydroxyl group at the para position of the phenyl ring closer to the carbamate linkage is a key factor in generating peripherally restricted derivatives. nih.gov

A carbamoyl moiety on the distal phenyl ring: The presence of a carbamoyl group on the other phenyl ring is also essential. Removing this group results in compounds that can readily enter the brain. nih.gov

These findings underscore the importance of the R¹ and R² regions (as defined in the referenced literature) in controlling the CNS penetration of O-biphenyl-3-yl carbamate FAAH inhibitors. nih.gov The following table summarizes the impact of these substitutions on brain entry.

Compound NameR¹ Substitution (Proximal Ring)R² Substitution (Distal Ring)CNS Penetration
Cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester (URB597)HCarbamoylYes
Cyclohexylcarbamic acid 3'-carbamoyl-6-hydroxybiphenyl-3-yl ester (URB937)OHCarbamoylNo
Cyclohexylcarbamic acid 6-hydroxybiphenyl-3-yl ester (URB694)OHHYes

This table is based on findings from reference nih.gov.

Exploration of Biphenyl Carbamic Acid Esters as Lead Compounds for Mechanistic Biology Studies

Biphenyl carbamic acid esters serve as valuable lead compounds in mechanistic biology. A lead compound is a chemical starting point for the development of new drugs or biological probes. The biphenyl carbamate scaffold has proven to be a "privileged structure," a framework that can bind to multiple biological targets and serve as a basis for creating libraries of bioactive molecules. unife.it

Their utility is evident in the development of dual-target modulators. For example, researchers have used the biphenyl carbamate scaffold to design molecules that act on both FAAH and the dopamine (B1211576) D3 receptor (D3R). nih.gov Both of these targets are relevant for treating addiction and other compulsive behaviors. nih.gov By exploring the SAR of a series of these compounds, scientists can rationalize the structural features needed for activity at each target and minimize off-target effects. nih.gov This approach allows for a deep dive into the complex biology of systems where multiple targets are involved.

Future Directions in the Synthesis of Structurally Novel Biphenyl Carbamate Scaffolds

The future of biphenyl carbamate research will likely be shaped by advancements in synthetic chemistry that allow for the creation of more complex and diverse molecular architectures. While traditional methods have been effective, modern catalytic processes offer greater efficiency and flexibility.

One promising direction is the use of palladium-catalyzed cross-coupling reactions. Recent methodologies have enabled the efficient synthesis of N-aryl carbamates from aryl chlorides and triflates using alcohols as nucleophiles. organic-chemistry.org This approach tolerates a wide range of functional groups and can be used to access major carbamate protecting groups and precursors for materials like polyurethanes. organic-chemistry.org Applying such versatile methods to the biphenyl core could rapidly generate large libraries of novel analogues for screening.

Furthermore, gold-catalyzed reactions are emerging as powerful tools for constructing complex polycyclic molecules. researchgate.net These methods can facilitate cascade reactions, where multiple chemical bonds are formed in a single process. researchgate.net By designing biphenyl carbamate precursors that can undergo such cascades, it may be possible to create highly rigid and structurally unique scaffolds that present functional groups in novel three-dimensional arrangements. These innovative synthetic strategies will be crucial for pushing the boundaries of biphenyl carbamate research and uncovering new biological functions.

Q & A

Q. What are the established synthetic protocols for Benzylcarbamic Acid Biphenyl-3-yl Ester, and how is its purity validated?

The compound is synthesized via esterification of biphenyl-3-yl alcohol with benzylcarbamoyl chloride under anhydrous conditions. Key steps include refluxing in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts. Purification is achieved through recrystallization from ethanol, yielding a white solid (98% yield, mp 97–98°C). Purity is validated using:

  • 1^1H NMR (CDCl3_3): Peaks at δ 4.49 (d, 2H, -CH2_2-), 7.12–7.62 ppm (aromatic protons).
  • IR : Bands at 3325 cm1^{-1} (N-H stretch) and 1707 cm1^{-1} (C=O ester).
  • Mass spectrometry : m/z 303 (M+^+) and fragment ion at m/z 170 (base peak). Elemental analysis (C, H, N) further confirms stoichiometry .

Q. What functional groups in this compound are critical for its reactivity in downstream applications?

The biphenyl moiety enhances lipophilicity and π-π stacking interactions, while the carbamate group (-NHCOO-) serves as a hydrolyzable linker. Reactivity is influenced by the electron-withdrawing nature of the carbamate carbonyl, which can be targeted for nucleophilic substitution or hydrolysis. Stability studies under acidic/basic conditions are recommended to assess hydrolytic susceptibility .

Advanced Research Questions

Q. How can synthetic yields exceeding 98% be achieved for this compound?

Optimization strategies include:

  • Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Solvent selection : Testing high-boiling solvents (e.g., THF) to prolong reaction time without evaporation.
  • Temperature control : Gradual warming (40–50°C) to minimize side reactions.
  • DOE (Design of Experiments) : Multivariate analysis to identify interactions between solvent polarity, base strength, and stoichiometry. Post-reaction quenching with ice-water improves precipitate recovery .

Q. What methodological approaches resolve contradictions in spectral data interpretation for this compound?

Discrepancies in NMR/IR data may arise from solvent polarity, impurities, or polymorphic forms. Mitigation steps:

  • Deuterated solvent standardization : Use CDCl3_3 for 1^1H NMR to ensure consistent shift referencing.
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals (e.g., δ 7.32–7.49 ppm).
  • Comparative crystallography : X-ray diffraction to confirm solid-state structure versus solution-phase data.
  • Computational modeling : DFT calculations to predict vibrational frequencies (IR) and NMR chemical shifts .

Q. How does the biphenyl-3-yl group influence the compound’s interaction with biological targets (e.g., enzymes)?

The biphenyl group’s planar structure facilitates binding to hydrophobic pockets in enzymes (e.g., FAAH inhibitors). To study this:

  • Molecular docking : Simulate interactions with active sites using software like AutoDock.
  • SAR (Structure-Activity Relationship) : Synthesize analogs with substituted biphenyls (e.g., 4-fluoro, 3-nitro) and compare inhibitory potency.
  • Fluorescence quenching assays : Monitor conformational changes in target proteins upon binding .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Storage : Keep in amber vials under inert gas (N2_2/Ar) at –20°C to minimize hydrolysis.
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) over 4 weeks, with HPLC monitoring.
  • Lyophilization : For long-term storage, lyophilize the compound and store as a free-flowing powder .

Methodological Notes

  • Contradiction analysis : Cross-validate spectral data with independent techniques (e.g., LC-MS vs. GC-MS) to rule out instrumentation bias.
  • Advanced purification : Use preparative HPLC with a C18 column (MeCN/H2_2O gradient) for isolating trace impurities .

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